molecular formula C13H16N2O3S2 B2666077 Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681155-87-3

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2666077
CAS No.: 681155-87-3
M. Wt: 312.4
InChI Key: NZBXMYLWVIWYQI-UHFFFAOYSA-N
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Description

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant role in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur reagents and appropriate precursors.

    Introduction of the isobutyramido group: This step involves the reaction of the thiophene derivative with isobutyryl chloride in the presence of a base to form the isobutyramido group.

    Addition of the thiocyanato group: The thiocyanato group is introduced using thiocyanate salts under suitable conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanato group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanato group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. The thiocyanato group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s aromatic thiophene ring can also participate in π-π interactions with aromatic residues in biological targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate
  • Ethyl 5-isobutyramido-3-methyl-4-bromothiophene-2-carboxylate
  • Ethyl 5-isobutyramido-3-methyl-4-chlorothiophene-2-carboxylate

Uniqueness

Ethyl 5-isobutyramido-3-methyl-4-thiocyanatothiophene-2-carboxylate is unique due to the presence of the thiocyanato group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, such as halogens or amino groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

ethyl 3-methyl-5-(2-methylpropanoylamino)-4-thiocyanatothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-5-18-13(17)10-8(4)9(19-6-14)12(20-10)15-11(16)7(2)3/h7H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXMYLWVIWYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C(C)C)SC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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